molecular formula C14H10BrN3O4 B361852 (E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide CAS No. 329047-77-0

(E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide

Cat. No. B361852
CAS RN: 329047-77-0
M. Wt: 364.15g/mol
InChI Key: ATYFEPLGEPGMJO-LZYBPNLTSA-N
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Description

(E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide, commonly known as BBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBH is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 401.27 g/mol.

Scientific Research Applications

Tyrosinase Inhibition

(E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide: has been investigated as a tyrosinase inhibitor. Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis. By inhibiting tyrosinase, this compound can potentially address hyperpigmentation disorders, skin-whitening treatments, and even contribute to the cosmetic industry .

Crystal Structure Studies

The crystal structure of hydrazone compounds, including (E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide , has attracted scientific attention. Understanding its three-dimensional arrangement can provide insights into its reactivity, stability, and interactions with other molecules .

Nonlinear Optical Properties

Organic single crystals of this compound have been grown, and their nonlinear optical properties have been investigated. These properties are essential for applications in optoelectronics, photonics, and laser technology .

Mechanism of Action

Target of Action

Similar compounds based on vaniline and benzylidenehydrazine structure have been evaluated as tyrosinase inhibitors . Tyrosinase is a multifunctional copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation .

Mode of Action

It’s suggested that similar compounds inhibit tyrosinase through uncompetitive inhibition . This means the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The compound likely affects the melanin biosynthesis pathway by inhibiting tyrosinase, a key enzyme in this pathway . By inhibiting tyrosinase, the compound could potentially reduce the production of melanin, which could have implications for conditions related to melanin overproduction, such as hyperpigmentation disorders .

Pharmacokinetics

The compound’s molecular properties such as its molecular formula, complexity, rotatable bond count, hydrogen bond donor and acceptor counts, and topological polar surface area, which can influence its pharmacokinetic properties, are provided .

Result of Action

The result of the compound’s action would likely be a reduction in melanin production due to the inhibition of tyrosinase . This could potentially lighten skin color and could be beneficial in treating hyperpigmentation disorders .

Action Environment

For instance, the rate of enzymatic hyperpigmentation depends on the concentration of phenolic substrates, oxygen, reactive oxygen and nitrogen species, pH, temperature and tyrosinase .

properties

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4/c15-10-5-6-13(19)11(7-10)14(20)17-16-8-9-3-1-2-4-12(9)18(21)22/h1-8,19H,(H,17,20)/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYFEPLGEPGMJO-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide

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